Ponatinib D8

Description

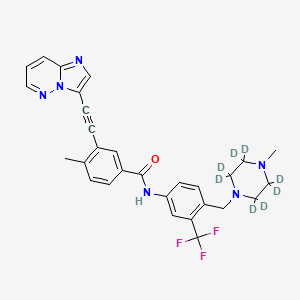

Structure

3D Structure

Properties

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)/i12D2,13D2,14D2,15D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXJVRSECIGDHY-DHNBGMNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C#CC4=CN=C5N4N=CC=C5)C(F)(F)F)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Ponatinib D8 and its primary use in research?

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ponatinib D8, a stable isotope-labeled derivative of the potent tyrosine kinase inhibitor, Ponatinib. Its primary application in research is as an internal standard for the precise and accurate quantification of Ponatinib in complex biological matrices using mass spectrometry. This guide details its chemical properties, its critical role in bioanalytical assays, a representative experimental protocol, and the biochemical context of Ponatinib's mechanism of action.

Introduction to Ponatinib and the Role of Isotope Dilution

Ponatinib is a third-generation, multi-targeted tyrosine kinase inhibitor (TKI).[1] It is particularly effective against the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), including strains with the T315I "gatekeeper" mutation that confers resistance to other TKIs like imatinib.[1][2] Accurate measurement of Ponatinib concentrations in plasma or tissue (pharmacokinetics) is crucial for dose-optimization, assessing drug metabolism, and ensuring therapeutic efficacy and safety in pre-clinical and clinical studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. The accuracy of LC-MS/MS quantification relies heavily on correcting for analyte loss during sample preparation and for variations in instrument response (matrix effects). This is best achieved through the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Ponatinib, serves this exact purpose. Because it is chemically almost identical to Ponatinib, it co-elutes chromatographically and experiences similar ionization and fragmentation, but its increased mass allows it to be distinguished by the mass spectrometer.

Physicochemical Properties: Ponatinib vs. This compound

This compound is structurally identical to Ponatinib, with the exception of eight hydrogen atoms on the methyl-piperazinyl moiety being replaced by deuterium atoms. This substitution results in a nominal mass increase of 8 Daltons, which is ideal for preventing isotopic crosstalk in mass spectrometry.

| Property | Ponatinib | This compound |

| Chemical Formula | C₂₉H₂₇F₃N₆O | C₂₉H₁₉D₈F₃N₆O |

| Molar Mass | 532.57 g/mol | 540.6 g/mol |

| Synonyms | AP24534, Iclusig | AP24534-d8, Ponatinib-d8 |

| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₈) |

| Primary Application | Tyrosine Kinase Inhibitor Drug | Internal Standard for Quantification |

Primary Research Use: Bioanalytical Quantification

The fundamental role of this compound is to serve as an internal standard in quantitative bioanalytical methods, primarily LC-MS/MS. A known, fixed amount of this compound is added to every sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation process. Any loss of analyte during subsequent steps (e.g., protein precipitation, extraction, transfer) will affect both the analyte (Ponatinib) and the internal standard (this compound) equally.

By measuring the ratio of the Ponatinib peak area to the this compound peak area, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or fluctuations in mass spectrometer performance.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Ponatinib in a biological sample using this compound as an internal standard.

References

Ponatinib D8: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action

Introduction

Ponatinib D8 is the deuterated form of Ponatinib, a potent, orally available, multi-targeted tyrosine kinase inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Ponatinib in various biological matrices using mass spectrometry-based methods such as GC-MS or LC-MS.[1] Understanding the chemical and biological properties of Ponatinib is crucial for researchers in the fields of oncology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of Ponatinib, with a focus on its inhibitory effects on key signaling pathways implicated in cancer.

Chemical Structure and Properties

This compound is structurally identical to Ponatinib, with the exception of eight hydrogen atoms on the piperazine ring being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight while maintaining the same chemical reactivity and biological activity as the parent compound.

Chemical Name: 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)methyl]-3-(trifluoromethyl)phenyl]-benzamide[1]

Image of the chemical structure of this compound:

(A chemical structure image would be placed here in a real document)

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1562993-37-6 | [1][2][3] |

| Molecular Formula | C₂₉H₁₉D₈F₃N₆O | |

| Molecular Weight | 540.61 g/mol | |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

Ponatinib is a pan-BCR-ABL inhibitor, designed to be effective against not only the native BCR-ABL kinase but also its mutated forms that confer resistance to other tyrosine kinase inhibitors, most notably the T315I "gatekeeper" mutation. The primary therapeutic target of Ponatinib is the aberrant BCR-ABL tyrosine kinase, a hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Beyond BCR-ABL, Ponatinib exhibits potent inhibitory activity against a spectrum of other kinases that are crucial in tumor progression, including those involved in angiogenesis and cell proliferation.

Inhibitory Activity of Ponatinib Against Key Kinases

| Kinase Target | IC₅₀ (nM) | Reference |

| Abl | 0.37 | |

| Abl (T315I mutant) | 2.0 | |

| PDGFRα | 1.1 | |

| VEGFR2 | 1.5 | |

| FGFR1 | 2.2 | |

| Src | 5.4 |

Signaling Pathway Inhibition

Ponatinib exerts its therapeutic effects by blocking the ATP-binding site of these kinases, thereby inhibiting their catalytic activity and disrupting the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

The constitutive activation of the BCR-ABL tyrosine kinase leads to the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote uncontrolled cell growth and inhibit apoptosis. Ponatinib's inhibition of BCR-ABL effectively shuts down these oncogenic signals.

Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase.

These receptor tyrosine kinases are key regulators of angiogenesis, cell growth, and differentiation. Ponatinib's inhibition of these receptors disrupts tumor vascularization and proliferation.

Caption: Ponatinib inhibits key receptor tyrosine kinases.

Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. Its inhibition by Ponatinib contributes to the drug's broad anti-cancer activity.

Caption: Ponatinib inhibits the non-receptor tyrosine kinase Src.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Ponatinib. Researchers should optimize these protocols based on their specific experimental setup and cell lines.

Biochemical Kinase Assay (IC₅₀ Determination)

This assay quantifies the direct inhibitory effect of Ponatinib on the enzymatic activity of a purified kinase.

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Ponatinib in DMSO and perform serial dilutions to the desired concentrations.

-

Dilute the purified target kinase and its specific substrate to their optimal concentrations in the kinase reaction buffer.

-

-

Reaction Setup:

-

In a microplate, add the diluted Ponatinib solutions or a vehicle control (DMSO).

-

Add the diluted kinase to each well.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP (e.g., Kinase-Glo®), or by measuring the phosphorylated substrate using specific antibodies (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Ponatinib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Ponatinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Proliferation Assay (IC₅₀ Determination)

This assay measures the effect of Ponatinib on the viability and proliferation of cancer cell lines.

Caption: Workflow for a cell-based proliferation assay.

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line to exponential growth.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Ponatinib in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Ponatinib or a vehicle control.

-

-

Incubation:

-

Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

-

Viability Assessment:

-

Add a viability reagent to each well. Common reagents include:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product in viable cells, which is then solubilized and measured by absorbance.

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a water-soluble formazan product, allowing for direct measurement of absorbance.

-

Resazurin-based assays (e.g., alamarBlue): Measures the metabolic reduction of resazurin to the fluorescent resorufin.

-

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each Ponatinib concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Ponatinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is an essential tool for the preclinical and clinical development of Ponatinib, enabling precise and accurate quantification. The biological activity of its parent compound, Ponatinib, is characterized by its potent, multi-targeted inhibition of key kinases driving oncogenesis. Its efficacy against the T315I mutant BCR-ABL represents a significant advancement in the treatment of resistant CML. A thorough understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is fundamental for researchers aiming to further explore its therapeutic potential and develop next-generation kinase inhibitors. The detailed experimental protocols provided in this guide offer a solid foundation for the in vitro characterization of Ponatinib and other similar kinase inhibitors.

References

Synthesis and Isotopic Labeling of Ponatinib-D8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ponatinib-D8, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. This document details the synthetic pathways, experimental protocols, and relevant biological context for the use of this isotopically labeled compound in research and development.

Introduction

Ponatinib is a multi-targeted tyrosine kinase inhibitor effective against various forms of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It is particularly notable for its activity against the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, which confers resistance to other tyrosine kinase inhibitors.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (D or ²H), is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. Ponatinib-D8, with deuterium atoms incorporated into the N-methylpiperazine moiety, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry.

Data Presentation

The following tables summarize the key quantitative data for Ponatinib-D8, based on commercially available standards.

| Parameter | Value | Reference |

| Chemical Formula | C₂₉H₁₉D₈F₃N₆O | [2] |

| Molecular Weight | 540.6 g/mol | [2] |

| Purity | 99.91% | [3] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) |

Synthesis of Ponatinib

The synthesis of Ponatinib typically involves a multi-step process culminating in the coupling of key intermediates. Several synthetic routes have been described in the literature and patents. A common strategy involves the Sonogashira coupling of a substituted benzamide with an ethynyl-imidazopyridazine moiety.

Isotopic Labeling Strategy for Ponatinib-D8

The isotopic labeling of Ponatinib to yield Ponatinib-D8 is achieved by incorporating a deuterated starting material in the synthetic scheme. Specifically, the deuterium atoms are located on the piperazine ring, as indicated by the formal name: 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d₈)methyl]-3-(trifluoromethyl)phenyl]-benzamide. This is accomplished by using N-methylpiperazine-d₈ as a reactant in the final steps of the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and the final Ponatinib-D8 product. These protocols are a composite based on established synthetic routes for Ponatinib.

Synthesis of 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide (Intermediate 1)

This protocol describes the amidation reaction to form a key benzamide intermediate, using the deuterated amine.

Materials:

-

3-Iodo-4-methylbenzoyl chloride

-

4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)aniline

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-iodo-4-methylbenzoyl chloride (1.1 eq) in dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib-D8)

This protocol details the final Sonogashira coupling to produce Ponatinib-D8.

Materials:

-

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide (Intermediate 1) (1.0 eq)

-

3-Ethynylimidazo[1,2-b]pyridazine (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of Intermediate 1 in a mixture of DMF and triethylamine, add 3-ethynylimidazo[1,2-b]pyridazine.

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Ponatinib-D8.

Mandatory Visualizations

Synthetic Workflow for Ponatinib-D8

Caption: Synthetic workflow for Ponatinib-D8.

Ponatinib Mechanism of Action: BCR-ABL Signaling Pathway

Caption: Ponatinib's inhibition of the BCR-ABL signaling pathway.

Experimental Workflow for Isotopic Enrichment Analysis

Caption: Workflow for analyzing the isotopic enrichment of Ponatinib-D8.

References

Ponatinib D8: A Technical Guide to Certificate of Analysis and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Ponatinib D8, a deuterated internal standard for the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis and quality control of this critical research compound.

Certificate of Analysis: Key Specifications

A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity, purity, and quality. While specific values may vary slightly between batches and suppliers, a typical CoA will include the following key parameters.

| Parameter | Typical Specification |

| Chemical Name | 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide |

| CAS Number | 1562993-37-6[1] |

| Molecular Formula | C₂₉H₁₉D₈F₃N₆O[2] |

| Molecular Weight | 540.6 g/mol [1][2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and Methanol[3] |

| Identity (¹H-NMR) | Conforms to structure |

| Identity (Mass Spec) | Conforms to structure |

| Chromatographic Purity (HPLC) | ≥98% |

| Deuterated Forms | ≥99% (d1-d8) |

| Storage Conditions | Store at 2-8°C in a well-closed container |

Purity Standards and Impurity Profile

Ensuring the purity of this compound is critical for its use as an internal standard in quantitative analytical methods. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC). The impurity profile may include process-related impurities and degradation products.

| Impurity | Typical Source |

| Ponatinib (undeuterated) | Incomplete deuteration |

| Ponatinib N-Oxide | Oxidation |

| Ponatinib Amine Impurity | Process-related |

| Other related substances | Process or degradation |

A robust analytical method should be capable of separating this compound from its potential impurities.

Experimental Protocols

Accurate and precise analysis of this compound is essential for its qualification as a reference standard. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation and quantification of this compound and its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) or equivalent.

-

Mobile Phase A: 9:1 (v/v) mixture of water and acetonitrile, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the pH adjusted to 2.4 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0-2 16 | 2-22 | 16 → 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 μL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 (v/v) mixture of methanol and water to a final concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis: The analysis will confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (541.6 m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound and the extent of deuteration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

-

Analysis: The resulting spectrum should be consistent with the proposed structure of this compound, showing the absence or significant reduction of proton signals at the deuterated positions of the piperazine ring.

Signaling Pathways and Experimental Workflow

Ponatinib's Mechanism of Action: Inhibition of Key Signaling Pathways

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor. It was designed to inhibit the native BCR-ABL kinase and its mutants, including the gatekeeper T315I mutation. Additionally, Ponatinib inhibits other key signaling pathways involved in cell proliferation and angiogenesis.

References

Manufacturer and supplier information for Ponatinib D8.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ponatinib D8, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. It is intended for use as an internal standard in analytical and pharmacokinetic studies. This document details manufacturer and supplier information, key technical data, mechanism of action, and established experimental protocols, presented to support advanced research applications.

Manufacturers and Suppliers

This compound is a specialized chemical primarily used for research and development purposes. It is available from a number of reputable suppliers who can provide detailed Certificates of Analysis (CoA) upon request.[1][2][3]

| Supplier | CAS Number | Product Code (Example) | Notes |

| Clearsynth | 1562993-37-6 | CS-O-13350 | Leading manufacturer and exporter, provides CoA.[1] |

| Cayman Chemical | 1562993-37-6 | 17208 | Provides detailed technical information and purity data. |

| MedChemExpress | 1562993-37-6 | HY-12047S | Offers the product with high purity (99.91%).[4] |

| Simson Pharma | 1562993-37-6 (or NA) | P1800018 | Offers custom synthesis and provides CoA with every compound. |

| A Chemtek | 1562993-37-6 | ARD169602D8 | Specifies purity of 98%+ and provides CoA and SDS upon request. |

| Alentris Research | 1562993-37-6 | ALN-P133D01 | Supplier of stable isotope-labeled compounds. |

| Daicel Pharma | 1562993-37-6 | DCTI-A-363 | Provides this compound as a labeled standard. |

| Veeprho | 1562993-37-6 | - | Supplies as an internal standard for analytical and pharmacokinetic research. |

Technical Data

This compound is the deuterium-labeled version of Ponatinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide | |

| Synonyms | AP24534-d8, Ponatinib-d8 | |

| CAS Number | 1562993-37-6 | |

| Molecular Formula | C₂₉H₁₉D₈F₃N₆O | |

| Molecular Weight | 540.6 g/mol | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | |

| Chemical Purity | >98% / >99% | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | Long-term at -20°C or 2-8°C |

Biological Activity (Ponatinib)

Ponatinib is a multi-targeted kinase inhibitor. The deuterated form, this compound, is expected to have similar biological activity but is primarily used for analytical purposes. The IC₅₀ values for the non-labeled parent compound, Ponatinib, are provided below for context.

| Target Kinase | IC₅₀ (nM) | Source |

| Abl | 0.37 | |

| Bcr-Abl (T315I mutant) | 2.0 | |

| PDGFRα | 1.1 | |

| VEGFR2 | 1.5 | |

| FGFR1 | 2.2 | |

| Src | 5.4 | |

| c-Kit | 12.5 |

Mechanism of Action

Ponatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL1 kinase, an abnormal enzyme produced in cells with the Philadelphia chromosome genetic abnormality, which is characteristic of chronic myeloid leukemia (CML).

Ponatinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the BCR-ABL1 kinase, which prevents the phosphorylation of downstream substrates. This action blocks the signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells, ultimately inducing apoptosis (programmed cell death).

A key feature of Ponatinib is its efficacy against mutated forms of BCR-ABL1, particularly the T315I mutation, which confers resistance to other tyrosine kinase inhibitors like imatinib. The unique structure of Ponatinib allows it to bind effectively to the kinase domain despite this mutation.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Ponatinib in biological matrices (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Ponatinib by LC-MS/MS

This protocol outlines a general procedure for using this compound as an internal standard for pharmacokinetic studies.

Methodology:

-

Preparation of Standards: Prepare stock solutions of Ponatinib and this compound (Internal Standard, IS) in a suitable solvent like DMSO or methanol. Create a series of calibration curve standards by spiking blank biological plasma with known concentrations of Ponatinib.

-

Sample Preparation:

-

Thaw subject plasma samples.

-

To a small volume of plasma (e.g., 20-50 µL), add a fixed amount of the this compound IS solution.

-

Perform protein precipitation by adding a solvent such as acetonitrile. This step removes larger molecules that can interfere with the analysis.

-

Vortex the mixture and then centrifuge at high speed (e.g., 13,500 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant into an HPLC or UPLC system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) source, typically using electrospray ionization (ESI).

-

Monitor the specific mass-to-charge (m/z) transitions for both Ponatinib and this compound using Multiple Reaction Monitoring (MRM).

-

Quantify the amount of Ponatinib in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing it against the calibration curve.

-

Cell Viability (IC₅₀) Assay Protocol

To understand the potency of Ponatinib (for which this compound serves as an analytical standard), cell viability assays are crucial. This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., K562, BaF3-BCR-ABL) in a complete medium according to standard protocols.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight in an incubator (37°C, 5% CO₂).

-

Drug Treatment:

-

Prepare a serial dilution of Ponatinib in the culture medium.

-

Treat the cells with this range of Ponatinib concentrations. Include wells with untreated cells (negative control) and wells with only medium (blank control).

-

-

Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, to allow the drug to take effect.

-

Viability Assessment:

-

After incubation, assess cell viability using a suitable assay, such as one based on MTT, MTS, or resazurin.

-

Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the blank control values from all other readings.

-

Normalize the data to the untreated control cells (which represent 100% viability).

-

Plot the cell viability (%) against the logarithm of the Ponatinib concentration.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value.

-

References

The Role of Ponatinib-d8 in Pharmacokinetic Studies of Ponatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other TKIs, including those with the T315I mutation. Understanding the pharmacokinetic (PK) profile of ponatinib is crucial for optimizing dosing strategies, ensuring efficacy, and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification in LC-MS/MS-based bioanalysis. This technical guide provides an in-depth overview of the role of Ponatinib-d8, a deuterated analog of ponatinib, in the pharmacokinetic evaluation of its parent drug.

The Critical Role of Ponatinib-d8 as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls. The IS is used to correct for variability in the analytical process, such as sample extraction, matrix effects, and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.

Ponatinib-d8 is the deuterated form of ponatinib, where eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to ponatinib.

Key advantages of using Ponatinib-d8 as an internal standard:

-

Co-elution with the Analyte: Due to its similar chemical structure, Ponatinib-d8 co-elutes with ponatinib during chromatographic separation. This ensures that both compounds experience the same matrix effects, leading to more accurate quantification.

-

Similar Ionization Efficiency: Ponatinib-d8 and ponatinib exhibit almost identical ionization efficiency in the mass spectrometer's ion source, further minimizing analytical variability.

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, either suppressing or enhancing the signal. As Ponatinib-d8 is similarly affected by the matrix, the ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantification.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions.[1]

Pharmacokinetic Profile of Ponatinib

Numerous clinical and preclinical studies have characterized the pharmacokinetic profile of ponatinib. A summary of key pharmacokinetic parameters from various studies is presented in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Ponatinib in Humans

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Study Population | Reference |

| 45 mg | 77.2 ± 21.3 | 4.8 (median) | 1310 ± 440 (AUC0-inf) | 22 (mean) | Patients with CML | [2] |

| 45 mg | 54.7 (steady-state Cavg) | N/A | 1310 (steady-state AUC0-24) | N/A | Patients with Hematologic Malignancies | [2] |

| 45 mg [14C] | 71.9 ± 14.8 | 5.0 (median) | 1620 ± 340 (AUC0-inf) | 27.4 ± 4.9 | Healthy Male Volunteers | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cavg: Average concentration; N/A: Not Applicable

Table 2: Steady-State Pharmacokinetic Parameters of Ponatinib in Patients with Hematologic Malignancies

| Dose | Caverage (ng/mL) | AUC0-24 (µg·h/mL) | Population | Reference |

| 15 mg once daily | 18.2 (8.3–40.9) | 0.438 (0.199–0.981) | Adult Patients | [2] |

| 30 mg once daily | 36.5 (16.6–81.7) | 0.875 (0.398–1.96) | Adult Patients | |

| 45 mg once daily | 54.7 (24.9–123) | 1.31 (0.598–2.94) | Adult Patients |

(Values in parentheses represent the 90% prediction interval)

Experimental Protocols

A validated LC-MS/MS method is essential for the reliable quantification of ponatinib in biological matrices. The following is a representative experimental protocol for a pharmacokinetic study of ponatinib using Ponatinib-d8 as an internal standard.

Sample Preparation (Plasma)

-

Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Ponatinib-d8 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample, except for the blank plasma.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex mix the samples for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization is required for specific instruments.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A gradient elution is typically used to separate ponatinib from endogenous plasma components.

-

Flow Rate: 0.25 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters for Ponatinib and Ponatinib-d8

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ponatinib | 533.4 | 433.0 | 35 |

| Ponatinib-d8 | 541.4 (inferred) | 441.0 (inferred) | 35 (typical) |

The parent ion for Ponatinib-d8 is inferred by adding the mass of 8 deuterons (8 x 1.006 Da) to the protonated molecule of ponatinib. The product ion is inferred based on a similar fragmentation pattern.

Visualizations

Signaling Pathway of Ponatinib's Target: BCR-ABL

Ponatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase. The following diagram illustrates the key signaling pathways downstream of BCR-ABL that are involved in CML pathogenesis.

Caption: The BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Experimental Workflow for a Ponatinib Pharmacokinetic Study

The following diagram outlines the typical workflow for a pharmacokinetic study of ponatinib, from sample collection to data analysis.

Caption: A typical workflow for a pharmacokinetic study of Ponatinib.

Conclusion

Ponatinib-d8 plays an indispensable role in the accurate and precise quantification of ponatinib in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalysis allows for the reliable determination of ponatinib's absorption, distribution, metabolism, and excretion profiles. This information is critical for optimizing therapeutic regimens, ensuring patient safety, and advancing the development of this important anticancer agent. The detailed experimental protocols and understanding of the underlying analytical principles provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.

References

- 1. Ponatinib-d8 | CAS#:1562993-37-6 | Chemsrc [chemsrc.com]

- 2. Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Switch: An In-depth Technical Guide to Understanding Isotope Effects of Deuterium-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This "deuterium switch" can significantly alter a drug candidate's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium-labeled compounds in pharmaceutical research.

Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental principle underpinning the utility of deuterated drugs is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1] This is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs.[1][2]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotopic atom is broken in the rate-determining step, with typical values for deuterium substitution ranging from 2 to 8.[3] Secondary KIEs, which are smaller, occur when the isotopic substitution is at a position not directly involved in bond breaking.

Table 1: Quantitative Data on Kinetic Isotope Effects (KIE) for Selected CYP450-Catalyzed Reactions

| Enzyme | Substrate/Reaction | kH/kD (KIE) | Reference |

| CYP119 | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane oxidation | 9.8 (Primary) | |

| CYP2B4 | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane oxidation | 8.9 (Primary) | |

| Cytochrome P-448 | 7-ethoxycoumarin O-deethylation | ~14 (Intrinsic) | |

| CYPΔ2B4 | Oxidation of 1-d0 and 1-d3 | 2.3 (Intermolecular) | |

| CYPΔ2B4 | Oxidation of 1-d0 and 1-d3 | 9.4 (Intramolecular) |

Metabolic Switching: Redirecting Metabolic Pathways

Deuteration at a primary site of metabolism can slow down the reaction at that position, potentially causing a "metabolic switch" where the enzymatic activity is redirected to alternative, non-deuterated sites on the molecule. This can lead to a change in the metabolite profile, which can be advantageous if it reduces the formation of toxic metabolites or increases the concentration of active metabolites. However, metabolic switching can also be unpredictable and may not always result in a favorable pharmacokinetic outcome.

Table 2: Examples of Metabolic Switching in Deuterated Compounds

| Compound | Deuteration Site | Change in Metabolite Ratio (Deuterated vs. Non-deuterated) | Outcome | Reference |

| Doxophylline | Dioxolane ring | Increased formation of T-COOH (3-fold), decreased etophylline | Multidirectional metabolic switch, no improvement in PK | |

| Nirmatrelvir | Not specified | H/D ratio for major metabolite in human microsomes: 2.5 ± 0.1 | Reduced rate of oxidation | |

| Nirmatrelvir | Not specified | H/D ratio for major metabolite in mouse microsomes: 1.2 ± 0.3 | Minimal discrimination between deuterated and non-deuterated forms |

Impact on Pharmacokinetics

The primary goal of employing the deuterium switch in drug development is often to improve the pharmacokinetic (PK) profile of a compound. By reducing the rate of metabolism, deuteration can lead to:

-

Increased half-life (t½): A longer-lasting therapeutic effect and potentially less frequent dosing.

-

Increased exposure (AUC): Higher overall drug concentration in the body.

-

Increased maximum concentration (Cmax): Higher peak drug levels.

-

Reduced clearance: Slower elimination from the body.

These improvements can lead to a more favorable dosing regimen and improved patient compliance. The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this, showing a superior PK profile compared to its non-deuterated counterpart, tetrabenazine.

Table 3: Comparative Pharmacokinetic Data of Deuterated vs. Non-Deuterated Drugs

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |

| Methadone | AUC (in mice) | Not specified | Not specified | 5.7-fold increase | |

| Methadone | Cmax (in mice) | Not specified | Not specified | 4.4-fold increase | |

| Methadone | Clearance (in mice) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease | |

| Doxophylline | AUC (in mice, oral) | Not specified | Not specified | 44% decrease (d4), 40% decrease (d7) |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

-

Pooled human or animal liver microsomes (e.g., from XenoTech)

-

Test compound and its deuterated analog

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare a 1 µM working solution of the test compound and its deuterated analog in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, combine the microsomal solution and the compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a 3-5 fold volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., 4,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the amount of remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

-

LC-MS/MS Analysis of a Deuterated Drug and its Metabolites

This protocol outlines a general procedure for the quantification of a deuterated drug and its metabolites in a biological matrix (e.g., plasma).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Materials:

-

Plasma samples containing the deuterated drug and its metabolites

-

Deuterated internal standard

-

Acetonitrile (ACN)

-

Formic acid

-

Methanol

-

Water (HPLC grade)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the deuterated internal standard.

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable mobile phase.

-

-

LC Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Flow Rate: 0.3-0.5 mL/min

-

Gradient: Develop a gradient elution method to achieve optimal separation of the parent drug and its metabolites.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion → product ion) and collision energies for the parent drug, its expected metabolites, and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Visualizing Pathways and Workflows

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the catalytic cycle of Cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Deuterium substitution at a site of oxidation can significantly slow down this cycle, demonstrating a kinetic isotope effect.

Caption: The Cytochrome P450 catalytic cycle, highlighting the rate-limiting C-H/C-D bond cleavage step.

Experimental Workflow for Assessing Deuterium Isotope Effects

This workflow outlines the typical steps involved in evaluating the potential benefits of deuterating a drug candidate.

Caption: A typical experimental workflow for the evaluation of deuterated drug candidates.

Conclusion

The strategic incorporation of deuterium into drug candidates is a valuable and increasingly utilized strategy in medicinal chemistry. By leveraging the kinetic isotope effect, researchers can favorably alter the metabolic profile of a molecule, leading to improved pharmacokinetic properties and potentially enhanced safety and efficacy. A thorough understanding of the underlying principles and rigorous experimental evaluation, as outlined in this guide, are essential for the successful application of the "deuterium switch" in the development of new and improved therapeutics.

References

Ponatinib-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ponatinib-d8. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in experimental settings. This document summarizes key stability data, details relevant experimental protocols, and visualizes associated molecular pathways.

Storage Conditions

The stability of Ponatinib-d8 is critically dependent on appropriate storage conditions to prevent degradation and ensure its utility as an internal standard for the quantification of ponatinib.[1] Based on available data, the following storage conditions are recommended:

| Condition | Form | Temperature | Duration | Source |

| Long-term Storage | Solid | -20°C | ≥ 4 years | [1] |

| Stock Solution | -80°C | 6 months | [2][3] | |

| Short-term Storage | Stock Solution | -20°C | 1 month | [2] |

| Shipping | Solid | Room Temperature (in continental US) | Varies | |

| Sample Solution | Shipped with blue ice | Varies | ||

| Aqueous Solution | In buffer | Room Temperature | Not recommended for more than one day |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Ponatinib in an organic solvent such as DMSO or dimethylformamide (DMF) and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for extended periods.

Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific quantitative stability data for Ponatinib-d8 under various stress conditions is not extensively available, studies on Ponatinib provide critical insights into its degradation profile. Ponatinib has been shown to be unstable under acidic, basic, and oxidative stress conditions.

A study on the forced degradation of ponatinib identified five main degradation products (DPs) formed under various stress conditions. The degradation pathways primarily involve hydrolysis of the amide bond and oxidation of the piperazine moiety.

Below is a diagram illustrating the degradation pathways of Ponatinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline protocols for forced degradation testing and the analytical methods for quantification, based on studies of non-deuterated Ponatinib.

Forced Degradation Study Protocol

Forced degradation studies are conducted to assess the stability of Ponatinib under various stress conditions.

Specific Conditions:

-

Acid Degradation: A 10 mg sample of ponatinib is dissolved in 10 mL of methanol and combined with a 1 M hydrochloric acid (HCl) solution. The mixture is reacted at 60°C for 5 days.

-

Alkaline Degradation: A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at 60°C for 7 hours. The solution is then neutralized with 1 M HCl.

-

Oxidative Degradation: The ponatinib solution is treated with a 3% hydrogen peroxide (H₂O₂) solution for 2 hours.

-

Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6 days.

-

Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 lx for 20 days.

Following the stress period, samples are appropriately diluted, typically with a methanol/water mixture, for subsequent analysis.

Analytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of Ponatinib and its degradation products.

Chromatographic Conditions:

-

Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) or equivalent.

-

Mobile Phase A: A mixture of water and acetonitrile (9:1 ratio), with an aqueous solution of pH 2.4 containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine.

-

Mobile Phase B: Acetonitrile.

-

Elution: Gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250 nm.

-

Column Temperature: 40°C.

-

Injection Volume: 10 μL.

Sample Preparation:

-

Stock Solution: A stock solution of ponatinib is prepared by accurately weighing approximately 10 mg of ponatinib and dissolving it in a 20 mL volumetric flask with a 50% methanol solution to a final concentration of approximately 0.5 mg/mL.

-

Sample Solution: To prepare the sample solution, accurately weigh approximately 10 mg of the ponatinib bulk drug and dissolve it in 20 mL of a 50:50 methanol-water solution (v/v) to a concentration of about 0.5 mg/mL.

Mechanism of Action: Signaling Pathway

Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of leukemic cells in chronic myeloid leukemia (CML). Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell growth and survival. A key feature of Ponatinib is its ability to inhibit the T315I mutant of BCR-ABL, which is resistant to other tyrosine kinase inhibitors.

This technical guide provides a foundational understanding of the stability and storage requirements for Ponatinib-d8, leveraging available data and related studies on Ponatinib. For critical applications, it is recommended to perform in-house stability assessments to confirm the integrity of the compound under specific experimental conditions.

References

- 1. Collection - Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - Frontiers in Chemistry - Figshare [frontiersin.figshare.com]

- 2. benchchem.com [benchchem.com]

- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor… [ouci.dntb.gov.ua]

CAS number and molecular weight of Ponatinib D8.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ponatinib D8, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. This document outlines its fundamental properties, its role in inhibiting key signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Ponatinib, which is primarily utilized as an internal standard for the quantification of Ponatinib in biological samples using mass spectrometry-based methods.[1] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement.

| Property | Value | Source(s) |

| CAS Number | 1562993-37-6 | [1][2][3][4] |

| Molecular Formula | C₂₉H₁₉D₈F₃N₆O | |

| Molecular Weight | 540.61 g/mol |

Mechanism of Action and Signaling Pathways

Ponatinib is a multi-targeted tyrosine kinase inhibitor, renowned for its efficacy against treatment-resistant cancers, particularly those harboring the T315I mutation in the BCR-ABL fusion protein.

Inhibition of BCR-ABL Signaling

The primary target of Ponatinib is the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). Ponatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive the proliferation and survival of leukemic cells.

Inhibition of VEGFR and FGFR Signaling

Beyond BCR-ABL, Ponatinib also demonstrates potent inhibitory activity against other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). By targeting these receptors, Ponatinib can impede angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of FGFR signaling has also been shown to suppress tumor growth in various cancer models, including neuroblastoma.

Experimental Protocols

This compound is instrumental as an internal standard in pharmacokinetic and metabolic studies of Ponatinib. Below is a detailed methodology for the quantification of Ponatinib in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Ponatinib using this compound by LC-MS/MS

This protocol describes a validated method for the determination of Ponatinib in plasma samples.

1. Materials and Reagents:

-

Ponatinib and this compound ([2H8]-ponatinib) standards

-

Acetonitrile (ACN), HPLC grade

-

Ammonium acetate, analytical grade

-

Formic acid, analytical grade

-

Ultrapure water

-

Control plasma (e.g., human, rat, or mouse)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ponatinib and this compound in a suitable solvent such as DMSO or methanol.

-

Working Solutions: Prepare serial dilutions of the Ponatinib stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 analytical column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium formate with 0.05% formic acid in water (pH adjusted to ~4.1).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.25-0.35 mL/min.

-

Gradient or Isocratic Elution: An isocratic method can be used, for example, with 45% acetonitrile and 55% aqueous mobile phase. A gradient can also be employed for better separation.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ponatinib: m/z 533.1 → 260

-

This compound ([2H8]-ponatinib): m/z 541 → 260

-

-

Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ponatinib to this compound against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis to determine the best fit for the calibration curve.

-

Quantify the concentration of Ponatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ponatinib in Human Plasma Using LC-MS/MS with Ponatinib-D8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ponatinib in human plasma. Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, is effectively quantified using its stable isotope-labeled internal standard, Ponatinib-D8. The method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, enabling a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was developed and validated to demonstrate high precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It is particularly effective against the T315I mutation of the BCR-ABL fusion protein, which confers resistance to other TKIs.[2] Accurate and reliable quantification of Ponatinib in biological matrices is crucial for pharmacokinetic assessments, dose optimization, and ensuring patient safety. This LC-MS/MS method provides a specific, sensitive, and high-throughput solution for the determination of Ponatinib in human plasma, utilizing Ponatinib-D8 as an ideal internal standard to correct for matrix effects and variations in sample processing.

Ponatinib primarily targets the constitutively active BCR-ABL tyrosine kinase, which is a hallmark of CML and Ph+ ALL.[2] By binding to the ATP-binding site of the BCR-ABL protein, Ponatinib inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]

Experimental

Materials and Reagents

-

Ponatinib reference standard (≥98% purity)

-

Ponatinib-D8 internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ponatinib and Ponatinib-D8 in methanol.

Working Standard Solutions: Prepare serial dilutions of the Ponatinib stock solution with 50:50 methanol:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ponatinib-D8 stock solution with acetonitrile.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the appropriately labeled tube.

-

Add 150 µL of the IS working solution (100 ng/mL Ponatinib-D8 in acetonitrile) to each tube, except for the blank to which 150 µL of acetonitrile is added.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

Logical Workflow for Sample Analysis

Caption: A streamlined workflow for the quantification of Ponatinib in plasma.

LC-MS/MS Method Parameters

Liquid Chromatography

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As detailed in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 20 |

| 4.0 | 20 |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Source Temperature | 350°C |

| Gas Flow | 11 L/min |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ponatinib | 533.4 | 433.0 | 35 |

| Ponatinib-D8 (IS) | 541.2 | 260.1 | ~30 (optimization recommended) |

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Calibration Curve and Linearity

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 98.5 | 6.2 |

| 5 | 101.2 | 4.5 |

| 20 | 102.1 | 3.1 |

| 50 | 99.8 | 2.5 |

| 100 | 97.6 | 2.1 |

| 250 | 98.9 | 1.8 |

| 500 | 100.5 | 1.5 |

| 1000 | 101.8 | 2.3 |

| A representative calibration curve should demonstrate a linear response (r² ≥ 0.99) over the desired concentration range. |

Quality Control Sample Performance

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 99.1 | 7.5 | 101.5 | 8.2 |

| Low | 3 | 102.4 | 5.1 | 100.8 | 6.3 |

| Medium | 150 | 98.7 | 3.8 | 99.5 | 4.1 |

| High | 750 | 101.3 | 2.9 | 102.0 | 3.5 |

| Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision should not exceed 15% CV (20% for LLOQ). |

Ponatinib Signaling Pathway

Ponatinib exerts its therapeutic effect by inhibiting the BCR-ABL tyrosine kinase, which is the primary driver of CML. The BCR-ABL fusion protein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Ponatinib blocks these pathways by competing with ATP for the binding site on the ABL kinase domain.

Caption: Ponatinib's mechanism of action in the BCR-ABL signaling pathway.

Conclusion

This application note provides a detailed protocol for a rapid, sensitive, and robust LC-MS/MS method for the quantification of Ponatinib in human plasma using Ponatinib-D8 as the internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method suitable for high-throughput analysis in a research setting. The provided method parameters and validation data demonstrate the reliability of this assay for pharmacokinetic and other drug development studies of Ponatinib.

References

Protocol for the Bioanalytical Quantification of Ponatinib Using Ponatinib-d8 as an Internal Standard

Application Note & Protocol

This document provides a comprehensive protocol for the quantitative analysis of ponatinib in biological matrices, such as human plasma, utilizing Ponatinib-d8 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ponatinib is a potent oral tyrosine kinase inhibitor, and its accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard like Ponatinib-d8 ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1]

Introduction

Ponatinib is a multi-targeted kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] It is effective against various mutations of the BCR-ABL1 gene, including the T315I mutation, which confers resistance to other tyrosine kinase inhibitors. Accurate measurement of ponatinib concentrations in plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

This protocol details a validated LC-MS/MS method for the quantification of ponatinib, employing Ponatinib-d8 as the internal standard to ensure the reliability of the results.

Signaling Pathway of Ponatinib

Ponatinib primarily targets the BCR-ABL1 tyrosine kinase, an abnormal protein resulting from a chromosomal translocation.[3] By binding to the ATP-binding site of BCR-ABL1, ponatinib inhibits its kinase activity, thereby blocking downstream signaling pathways that lead to cell proliferation and survival in cancer cells.[3] Ponatinib is also known to inhibit other tyrosine kinases, including members of the VEGFR, PDGFR, and FGFR families.

Caption: Mechanism of action of ponatinib in inhibiting the BCR-ABL1 signaling pathway.

Experimental Workflow

The general workflow for the quantification of ponatinib using Ponatinib-d8 as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General experimental workflow for the quantification of ponatinib.

Detailed Experimental Protocol

This protocol is a synthesis of validated methods for the quantification of ponatinib in human plasma.

Materials and Reagents

-

Ponatinib reference standard

-

Ponatinib-d8 internal standard[1]

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma

Preparation of Stock and Working Solutions

-

Ponatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve ponatinib in methanol.

-

Ponatinib-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponatinib-d8 in methanol.

-

Ponatinib Working Solutions: Prepare a series of working solutions by serially diluting the ponatinib stock solution with 50% methanol to create calibration standards.

-

Ponatinib-d8 Working Solution (IS): Dilute the Ponatinib-d8 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Ponatinib-d8 internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid (pH ~4.1) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | A suitable gradient to ensure separation from matrix components. |

Tandem Mass Spectrometry (MS/MS):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ponatinib: m/z 532.6 → 260.2Ponatinib-d8: m/z 540.6 → 268.2 |

| Collision Energy | Optimized for each transition |

| Dwell Time | Optimized for each transition |

Method Validation and Quantitative Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ponatinib.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 5 - 5000 ng/mL | |

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |

| Lower Limit of Detection (LOD) | ~1.5 ng/mL |

Table 2: Accuracy and Precision